molecular formula C17H18FNO B5845209 N-(2,6-diethylphenyl)-3-fluorobenzamide

N-(2,6-diethylphenyl)-3-fluorobenzamide

Cat. No. B5845209
M. Wt: 271.33 g/mol
InChI Key: WIINLHWFEZBLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-3-fluorobenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-fluorobenzamide has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes, to protect against insect bites. N-(2,6-diethylphenyl)-3-fluorobenzamide has also been studied for its potential use in agriculture to protect crops from insect damage.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-fluorobenzamide is not fully understood, but it is believed to work by disrupting the insect's ability to detect carbon dioxide and other chemicals that are produced by humans and animals. N-(2,6-diethylphenyl)-3-fluorobenzamide may also interfere with the insect's ability to detect heat and moisture.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)-3-fluorobenzamide has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that it may have neurotoxic effects in certain circumstances. N-(2,6-diethylphenyl)-3-fluorobenzamide has also been shown to have some potential for skin irritation and allergic reactions.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-3-fluorobenzamide is a widely used insect repellent and has been extensively studied for its effectiveness. It is relatively easy to synthesize and can be used in a variety of formulations. However, N-(2,6-diethylphenyl)-3-fluorobenzamide has some limitations for lab experiments, including potential toxicity and the need for specialized equipment to handle the chemical.

Future Directions

There are several areas of future research for N-(2,6-diethylphenyl)-3-fluorobenzamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects. Another area of interest is the use of N-(2,6-diethylphenyl)-3-fluorobenzamide in agriculture to protect crops from insect damage. Finally, there is ongoing research into the mechanism of action of N-(2,6-diethylphenyl)-3-fluorobenzamide and how it can be improved to provide better protection against insect bites.

Synthesis Methods

N-(2,6-diethylphenyl)-3-fluorobenzamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most commonly used method for synthesizing N-(2,6-diethylphenyl)-3-fluorobenzamide is the Friedel-Crafts acylation reaction, which involves the reaction of diethylbenzene with thionyl chloride and aluminum chloride to form the intermediate 2,6-diethylbenzoyl chloride. This intermediate is then reacted with 3-fluoroaniline to form N-(2,6-diethylphenyl)-3-fluorobenzamide.

properties

IUPAC Name

N-(2,6-diethylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINLHWFEZBLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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